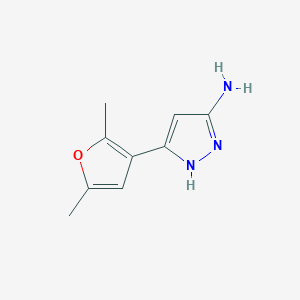![molecular formula C8H8ClN5 B13306807 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-2-(methylthio)pyrimidine with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. This is followed by in situ hydrolysis of the N-formyl intermediate to deliver the desired compound .
Industrial Production Methods
For large-scale production, the process involves two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, and displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio to methylsulfonyl groups.
Substitution: Displacement of sulfonyl groups with amines.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Requires basic conditions, often using bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include 4-chloro-2-(methylsulfonyl)pyrimidine and the final compound, this compound .
Aplicaciones Científicas De Investigación
4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation and inflammation. It inhibits these enzymes, thereby exerting its anticancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory activity.
Uniqueness
4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole and pyrimidine structure, which contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8ClN5 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
4-chloro-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN5/c9-6-4-14(13-8(6)10)5-7-11-2-1-3-12-7/h1-4H,5H2,(H2,10,13) |
Clave InChI |
UTXDMSBRMVMRQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


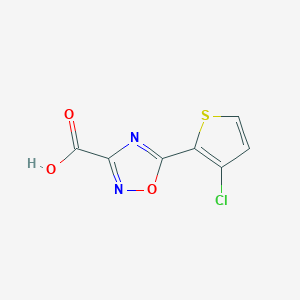
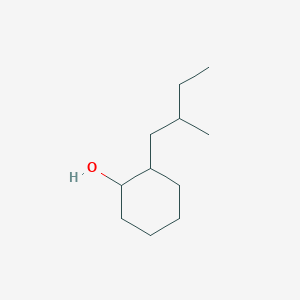
amine](/img/structure/B13306740.png)
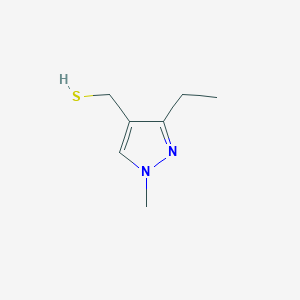

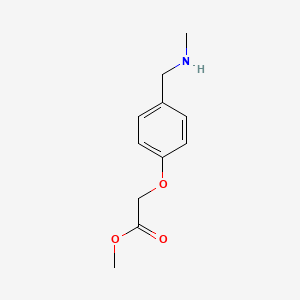
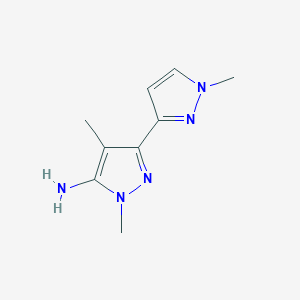
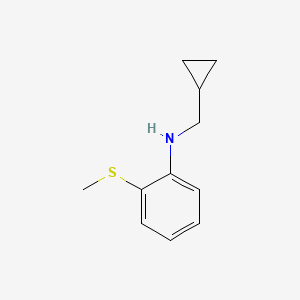
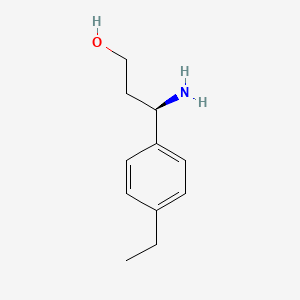
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)
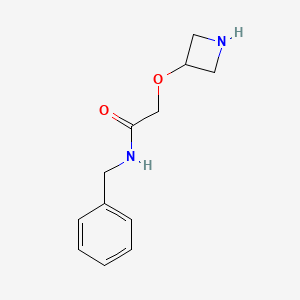
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
